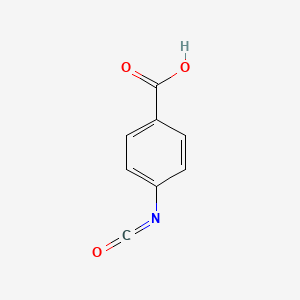![molecular formula C7H5F3O3S B13575865 2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylicacid](/img/structure/B13575865.png)
2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2-methylfuran with trifluoromethylthiolating agents under specific conditions to introduce the trifluoromethylsulfanyl group . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities .
Analyse Des Réactions Chimiques
2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism by which 2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity . The pathways involved depend on the specific application and the molecular targets being studied .
Comparaison Avec Des Composés Similaires
2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid can be compared with other similar compounds, such as:
2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid.
Propriétés
Formule moléculaire |
C7H5F3O3S |
|---|---|
Poids moléculaire |
226.17 g/mol |
Nom IUPAC |
2-methyl-5-(trifluoromethylsulfanyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C7H5F3O3S/c1-3-4(6(11)12)2-5(13-3)14-7(8,9)10/h2H,1H3,(H,11,12) |
Clé InChI |
CYRZEJQKTJSPIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(O1)SC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


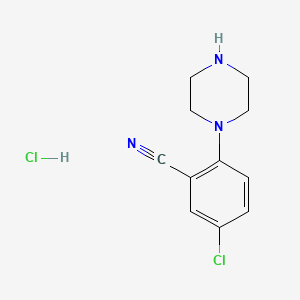
![N-(4-tert-butylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13575788.png)
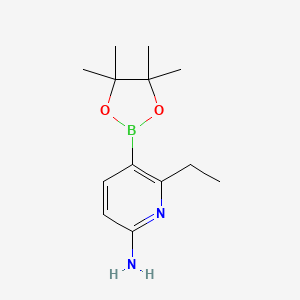
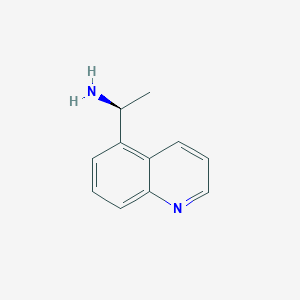
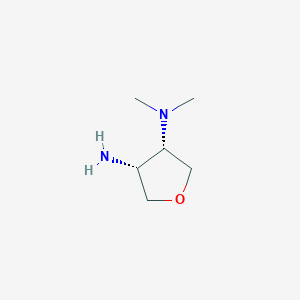
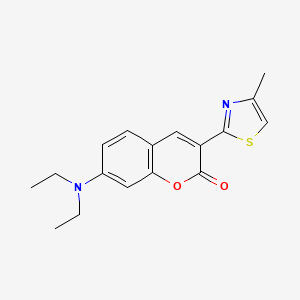
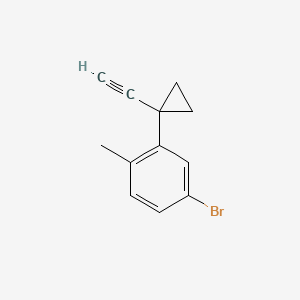

![4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid](/img/structure/B13575833.png)
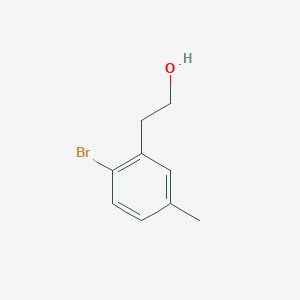
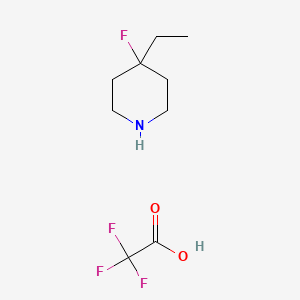
![5-Bromo-3-[(2-chloro-3-nitrophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B13575841.png)
![2-[4-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B13575847.png)
